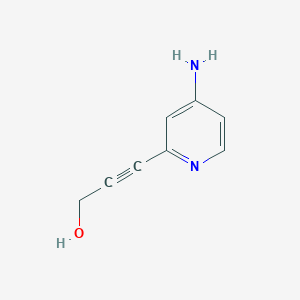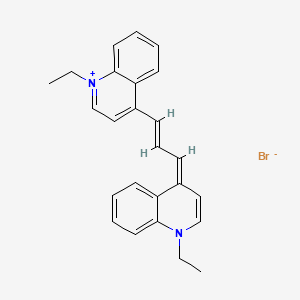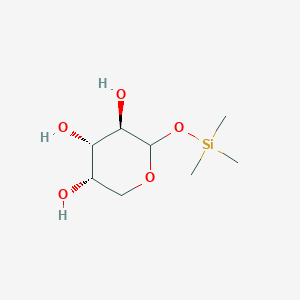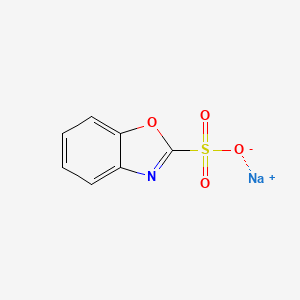
Sodium benzoxazole-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium benzoxazole-2-sulfonate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium benzoxazole-2-sulfonate can be synthesized by boiling 2-chlorobenzoxazole with sodium sulfite . This reaction typically occurs under reflux conditions, ensuring the complete conversion of the starting materials to the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Sodium benzoxazole-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines and amino acids to form derivatives that exhibit intense blue fluorescence.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, benzoxazole derivatives generally participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and amino acids, with reactions typically occurring under mild conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed: The major products formed from substitution reactions are fluorescent derivatives, which are useful in various analytical applications .
Scientific Research Applications
Sodium benzoxazole-2-sulfonate has a wide range of applications in scientific research:
Biology: The fluorescent properties of its derivatives make it valuable in biological assays and imaging techniques.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which sodium benzoxazole-2-sulfonate exerts its effects primarily involves its ability to form fluorescent derivatives. When it reacts with amines or amino acids, the resulting compounds exhibit intense blue fluorescence, which can be detected and measured using fluorescence spectroscopy . This property is particularly useful in analytical chemistry and biological assays.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the sulfonate group.
2-Aminobenzoxazole: A derivative with an amino group at the 2-position.
Benzoxazole-2-thiol: A sulfur-containing derivative.
Comparison: Sodium benzoxazole-2-sulfonate is unique due to its sulfonate group, which imparts water solubility and the ability to form fluorescent derivatives. This distinguishes it from other benzoxazole derivatives, which may not possess these properties .
Properties
Molecular Formula |
C7H4NNaO4S |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
sodium;1,3-benzoxazole-2-sulfonate |
InChI |
InChI=1S/C7H5NO4S.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
DNAPFBIOJOLDBT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



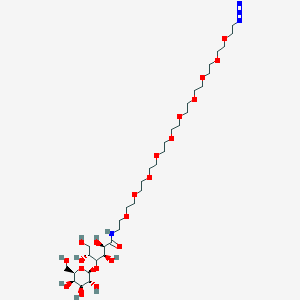
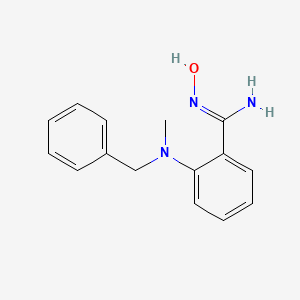
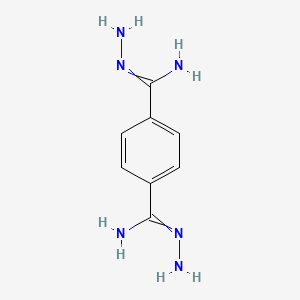
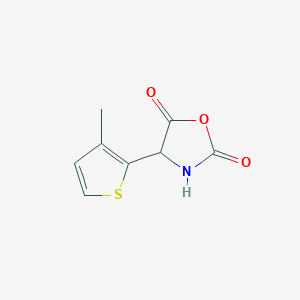
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
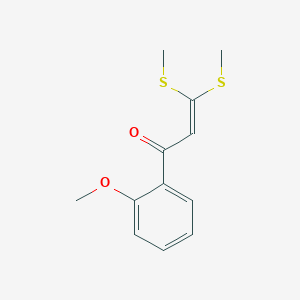
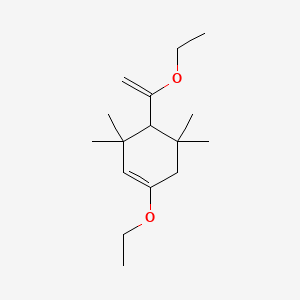

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
